molecular formula C11H22N2O2 B13644998 2-Amino-4-(2,6-dimethylpiperidin-1-yl)butanoic acid

2-Amino-4-(2,6-dimethylpiperidin-1-yl)butanoic acid

Katalognummer: B13644998
Molekulargewicht: 214.30 g/mol
InChI-Schlüssel: RHTXWSJDUXBUAW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-4-(2,6-dimethylpiperidin-1-yl)butanoic acid is a synthetic organic compound with the molecular formula C11H22N2O2 This compound features a piperidine ring substituted with two methyl groups and an amino acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(2,6-dimethylpiperidin-1-yl)butanoic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as 2,6-dimethylpiperidine.

    Introduction of the Amino Acid Backbone: The amino acid backbone is introduced through a series of reactions, including amination and carboxylation, to form the final compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalytic Hydrogenation: To reduce any intermediate compounds.

    Purification Techniques: Such as crystallization or chromatography to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-4-(2,6-dimethylpiperidin-1-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: Where the compound is oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and carboxyl groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Including halogens or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

2-Amino-4-(2,6-dimethylpiperidin-1-yl)butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Amino-4-(2,6-dimethylpiperidin-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(2,6-Dimethylpiperidin-1-yl)acetic acid
  • 2,6-Dimethylpiperidylethanoic acid

Comparison

Compared to similar compounds, 2-Amino-4-(2,6-dimethylpiperidin-1-yl)butanoic acid is unique due to its specific structural features, such as the presence of both an amino group and a carboxyl group

Eigenschaften

Molekularformel

C11H22N2O2

Molekulargewicht

214.30 g/mol

IUPAC-Name

2-amino-4-(2,6-dimethylpiperidin-1-yl)butanoic acid

InChI

InChI=1S/C11H22N2O2/c1-8-4-3-5-9(2)13(8)7-6-10(12)11(14)15/h8-10H,3-7,12H2,1-2H3,(H,14,15)

InChI-Schlüssel

RHTXWSJDUXBUAW-UHFFFAOYSA-N

Kanonische SMILES

CC1CCCC(N1CCC(C(=O)O)N)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.